Cas no 1817-95-4 (4-methoxy-1,3-benzodioxole)
4-methoxy-1,3-benzodioxole Chemical and Physical Properties
Names and Identifiers
-
- 4-methoxy-1,3-benzodioxole
- AC1LC11Y
- 1-methoxy-2,3-(methylenedioxy)benzene
- 1-methoxy-2,3-methylenedioxybenzene
- 4-methoxybenzo-1,3-dioxolane
- SureCN1145699
- 4-methoxybenzo[d][1,3]dioxole
- methoxy-4 benzodioxole-1,3
- 2,3-Methylenedioxyanisole
- 2,3-(Methylenedioxy)anisole
- 1,3-Benzodioxol-4-yl methyl ether
- methoxy-1 methylenedioxy-2,3 benzene
- 1,3-Benzodioxole, 4-methoxy-
- 4-Methoxy-1,3-benzodioxolan
- CTK0E2912
- AC1LC11Y; 1-methoxy-2,3-(methylenedioxy)benzene; 1-methoxy-2,3-methylenedioxybenzene; 4-methoxybenzo-1,3-dioxolane; SureCN1145699; 4-methoxybenzo[d][1,3]dioxole; methoxy-4 benzodioxole-1,3; 2,3-Methylenedioxyanisole; 2,3-(Methylenedioxy)anisole; 1,3-Benzodioxol-4-yl methyl ether; methoxy-1 methylenedioxy-2,3 benzene; 1,3-Benzodioxole, 4-methoxy-; 4-Methoxy-1,3-benzodioxolan; CTK0E2912;
- EN300-1697003
- Z1416163605
- F51131
- SCHEMBL1145699
- 4-Methoxy-benzo[1,3]dioxole
- DTXSID00343823
- BAA81795
- 1,3-Benzodioxol-4-yl methyl ether #
- MFCD00508367
- SY309808
- AKOS027338078
- 4-methoxybenzo-1,3-dioxol
- CS-0309214
- 4-Methoxy-1,3-dioxaindane
- 1817-95-4
-
- Inchi: 1S/C8H8O3/c1-9-6-3-2-4-7-8(6)11-5-10-7/h2-4H,5H2,1H3
- InChI Key: BJMPSYHNUKWPGQ-UHFFFAOYSA-N
- SMILES: O1COC2C=CC=C(C1=2)OC
Computed Properties
- Exact Mass: 152.04734
- Monoisotopic Mass: 152.047344113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 27.7Ų
Experimental Properties
- PSA: 27.69
4-methoxy-1,3-benzodioxole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13514-5g |
4-methoxybenzo[d][1,3]dioxole |
1817-95-4 | 95 | 5g |
$750 | 2021-06-26 | |
| Chemenu | CM512049-1g |
4-Methoxybenzo[d][1,3]dioxole |
1817-95-4 | 97% | 1g |
$326 | 2022-06-12 | |
| abcr | AB482969-250mg |
4-Methoxybenzo[d][1,3]dioxole; . |
1817-95-4 | 250mg |
€355.00 | 2025-03-19 | ||
| abcr | AB482969-1g |
4-Methoxybenzo[d][1,3]dioxole; . |
1817-95-4 | 1g |
€782.50 | 2025-03-19 | ||
| A2B Chem LLC | AA97077-2.5g |
4-Methoxybenzo[d][1,3]dioxole |
1817-95-4 | 90% | 2.5g |
$1065.00 | 2024-04-20 | |
| A2B Chem LLC | AA97077-5g |
4-Methoxybenzo[d][1,3]dioxole |
1817-95-4 | 90% | 5g |
$1560.00 | 2024-04-20 | |
| A2B Chem LLC | AA97077-50mg |
4-Methoxybenzo[d][1,3]dioxole |
1817-95-4 | 90% | 50mg |
$134.00 | 2024-04-20 | |
| A2B Chem LLC | AA97077-100mg |
4-Methoxybenzo[d][1,3]dioxole |
1817-95-4 | 90% | 100mg |
$183.00 | 2024-04-20 | |
| A2B Chem LLC | AA97077-250mg |
4-Methoxybenzo[d][1,3]dioxole |
1817-95-4 | 90% | 250mg |
$246.00 | 2024-04-20 | |
| A2B Chem LLC | AA97077-500mg |
4-Methoxybenzo[d][1,3]dioxole |
1817-95-4 | 90% | 500mg |
$429.00 | 2024-04-20 |
4-methoxy-1,3-benzodioxole Suppliers
4-methoxy-1,3-benzodioxole Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 4-methoxy-1,3-benzodioxole
4-Methoxy-1,3-benzodioxole: An Overview of Its Structure, Synthesis, and Applications
4-Methoxy-1,3-benzodioxole (CAS No. 1817-95-4) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its 1,3-benzodioxole core, which is substituted with a methoxy group at the 4-position. The presence of this functional group imparts specific chemical and physical properties that make it valuable in various applications.
The 1,3-benzodioxole ring system is a common motif in natural products and synthetic compounds due to its stability and reactivity. The methoxy substitution at the 4-position enhances the compound's solubility and electronic properties, making it an attractive building block for the synthesis of more complex molecules. Recent research has focused on the development of efficient synthetic routes to produce 4-methoxy-1,3-benzodioxole and its derivatives, as well as exploring their potential applications in drug discovery and materials science.
In the realm of medicinal chemistry, 4-methoxy-1,3-benzodioxole has been investigated for its potential as a scaffold for the development of new pharmaceuticals. The 1,3-benzodioxole ring system is known to exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The addition of the methoxy group can modulate these activities by altering the compound's lipophilicity and binding affinity to biological targets. For instance, a study published in the Journal of Medicinal Chemistry reported that 4-methoxy-1,3-benzodioxole derivatives showed promising activity against certain cancer cell lines, suggesting their potential as lead compounds for further drug development.
Beyond medicinal applications, 4-methoxy-1,3-benzodioxole has also found use in materials science. The compound's aromatic structure and functional groups make it suitable for the synthesis of polymers and other advanced materials. Recent research has explored the use of 4-methoxy-1,3-benzodioxole as a monomer in polymerization reactions to produce materials with enhanced mechanical and thermal properties. These materials have potential applications in areas such as electronics, coatings, and composites.
The synthesis of 4-methoxy-1,3-benzodioxole typically involves several steps, including the formation of the 1,3-benzodioxole ring system and subsequent methylation at the 4-position. One common approach involves the reaction of resorcinol with ethylene glycol to form the cyclic acetal intermediate, followed by methylation using an appropriate reagent such as methyl iodide or dimethyl sulfate. Advances in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, reducing waste and improving sustainability.
The physical properties of 4-methoxy-1,3-benzodioxole are also noteworthy. It is a white crystalline solid with a melting point around 70°C. The compound is moderately soluble in organic solvents such as ethanol and dichloromethane but has limited solubility in water. These properties make it suitable for use in various chemical reactions and processes where solubility is a critical factor.
In conclusion, 4-methoxy-1,3-benzodioxole (CAS No. 1817-95-4) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structure and functional groups offer opportunities for developing new drugs and advanced materials. Ongoing research continues to uncover new applications and synthetic methods for this versatile compound, highlighting its importance in modern scientific endeavors.
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